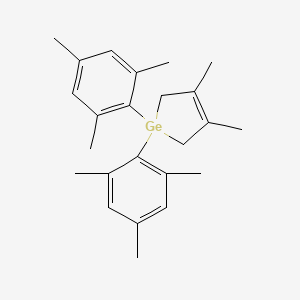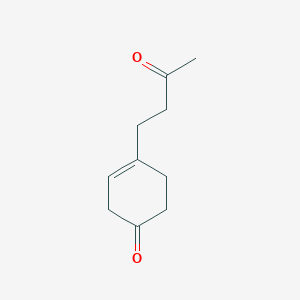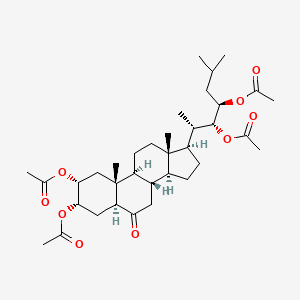
(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is a complex organic compound derived from cholestane. It features multiple acetate groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate typically involves multiple steps, starting from cholestane. The process includes selective oxidation and acetylation reactions. Common reagents used in these steps include acetic anhydride and oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes and continuous flow reactors. These methods ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study the effects of sterol derivatives on cellular processes. It can be used to investigate the role of sterols in membrane structure and function.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of drugs targeting cholesterol metabolism and related pathways.
Industry
In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.
作用机制
The mechanism of action of (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes involved in cholesterol metabolism. It may also interact with membrane proteins, affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
Cholestane: The parent compound, lacking the ketone and acetate groups.
Cholesterol: A well-known sterol with a hydroxyl group instead of the ketone and acetate groups.
Cholesteryl acetate: A simpler derivative with only one acetate group.
Uniqueness
(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is unique due to its multiple acetate groups and the presence of a ketone functional group. These features provide it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
83456-47-7 |
|---|---|
分子式 |
C35H54O9 |
分子量 |
618.8 g/mol |
IUPAC 名称 |
[(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2-acetyloxy-17-[(2S,3R,4R)-3,4-diacetyloxy-6-methylheptan-2-yl]-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C35H54O9/c1-18(2)14-31(42-21(5)37)33(44-23(7)39)19(3)25-10-11-26-24-15-29(40)28-16-30(41-20(4)36)32(43-22(6)38)17-35(28,9)27(24)12-13-34(25,26)8/h18-19,24-28,30-33H,10-17H2,1-9H3/t19-,24-,25+,26-,27-,28+,30-,31+,32+,33+,34+,35+/m0/s1 |
InChI 键 |
KKEPCYJPGASATE-GKZNISEBSA-N |
手性 SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)OC(=O)C)OC(=O)C)C)C)[C@H]([C@@H](CC(C)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)OC(=O)C)OC(=O)C)C)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



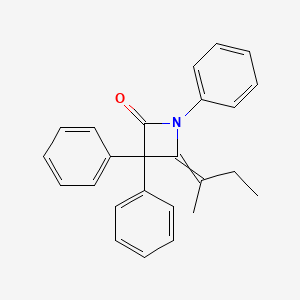
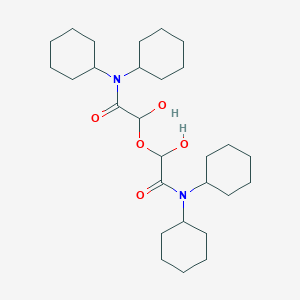

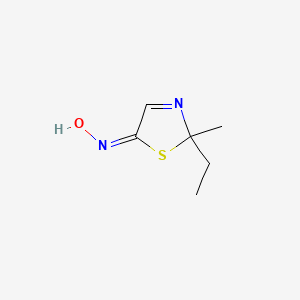

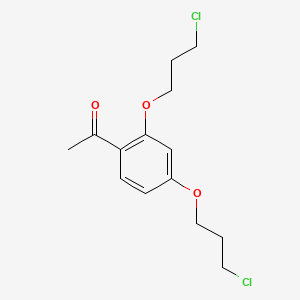
![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
